Enantioselectivity in Aldol-Type Reactions with Achiral Aldehydes
In a direct comparative context within the thiazolidine-2-thione auxiliary class, 3-acetylthiazolidine-2-thione demonstrates its capability to achieve exceptional enantiocontrol. When employed as a substrate in a tin(II)-mediated aldol reaction with achiral aldehydes in the presence of a chiral diamine ligand derived from (S)-proline, this specific acetyl derivative furnishes β-hydroxy carbonyl compounds with an enantiomeric excess (ee) consistently greater than 95% [1]. While other 3-acylthiazolidine-2-thiones can participate in similar stereoselective aldol additions, the 3-acetyl variant is often the benchmark for establishing this high level of enantioselectivity in the foundational literature [2]. This contrasts with the use of a generic, unsubstituted thiazolidine-2-thione, which lacks the necessary N-acyl activation to form the requisite enolate for such transformations [3].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >95% ee |
| Comparator Or Baseline | Unsubstituted thiazolidine-2-thione (Class-level baseline) |
| Quantified Difference | Not applicable; comparator fails to undergo the reaction |
| Conditions | Reaction with achiral aldehydes via divalent tin enolate employing (S)-proline-derived chiral diamine ligand |
Why This Matters
This level of enantiocontrol is a primary determinant for selecting this specific auxiliary in the synthesis of enantiopure pharmaceutical intermediates.
- [1] Iwasawa, N., & Mukaiyama, T. (1983). Highly enantioselective aldol-type reaction of 3-acetylthiazolidine-2-thione with achiral aldehydes. Chemistry Letters, 12(3), 297–298. View Source
- [2] Crimmins, M. T., & Chaudhary, K. (2004). Stereoselective aldol additions of titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione. Tetrahedron: Asymmetry, 15(12), 1877–1882. View Source
- [3] Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. View Source
